

Application Notes and Protocols for Biotin-C10-NHS Ester in Flow Cytometry

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Compound of Interest		
Compound Name:	Biotin-C10-NHS Ester	
Cat. No.:	B1406924	Get Quote

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Introduction

Biotin-C10-NHS Ester is a versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2) on target molecules to form stable amide bonds. The C10 spacer arm provides a significant distance between the biotin molecule and the labeled protein, which helps to minimize steric hindrance and ensures efficient binding of biotin to avidin or streptavidin conjugates. This property is particularly advantageous in applications like flow cytometry, where spatial accessibility for detection reagents is crucial.

This document provides detailed application notes and protocols for the use of **Biotin-C10-NHS Ester** in flow cytometry, focusing on cell surface labeling and signal amplification techniques.

Principle of Reaction

The biotinylation reaction with **Biotin-C10-NHS Ester** is based on the chemical reactivity of the NHS ester with primary amine groups. The reaction proceeds efficiently at neutral to slightly alkaline pH (pH 7-9), where the primary amines on proteins (e.g., the N-terminus and the side chain of lysine residues) are deprotonated and act as nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



Applications in Flow Cytometry

Biotin-C10-NHS Ester is a valuable tool in flow cytometry for several applications:

- Cell Surface Protein Labeling: Biotinylation of cell surface proteins allows for their subsequent detection using fluorochrome-conjugated streptavidin. This indirect staining method can be used to:
 - Identify and quantify cell populations based on the expression of specific surface markers for which a directly conjugated primary antibody is not available.
 - Track labeled cells in vivo or in vitro over time.
 - Study protein trafficking and turnover at the cell surface.
- Signal Amplification: The high affinity of the biotin-streptavidin interaction can be exploited for signal amplification, enabling the detection of low-abundance antigens. Each biotinylated molecule can bind to a streptavidin conjugate that is typically labeled with multiple fluorochromes, leading to a significant increase in the fluorescence signal. Further amplification can be achieved through techniques like Catalyzed Reporter Deposition (CARD).

Quantitative Data Summary

The following table summarizes quantitative data for the biotinylation of red blood cells (RBCs) using a sulfo-NHS-biotin ester, which serves as a relevant example for the type of data that can be generated with **Biotin-C10-NHS Ester**. The fluorescence intensity is reported in Molecules of Equivalent Soluble Fluorochrome (MESF), a standardized unit for quantitative fluorescence measurements in flow cytometry.

Sulfo-NHS-Biotin Concentration (µg/mL)	Corresponding nmol/mL of RBCs	Approximate MESF/RBC	Limit of Quantification (LoQ)
3	27	~32,000	1 in 274,000
30	271	~200,000	1 in 649,000



Experimental Protocols Protocol 1: Cell Surface Biotinylation for Flow Cytometry

This protocol describes the labeling of cell surface proteins on a single-cell suspension for subsequent analysis by flow cytometry.

Materials:

- Biotin-C10-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold
- Quenching Buffer: PBS containing 100 mM glycine, ice-cold
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
- · Single-cell suspension of interest

Procedure:

- Cell Preparation:
 - Harvest cells and wash them three times with ice-cold PBS to remove any aminecontaining culture medium.
 - Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS.
- Preparation of Biotin-C10-NHS Ester Solution:
 - Immediately before use, prepare a 10 mM stock solution of Biotin-C10-NHS Ester in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.



Further dilute the stock solution in ice-cold PBS to the desired final labeling concentration.
 A typical starting concentration is 0.1-1 mg/mL. The optimal concentration should be determined empirically for each cell type and application.

Biotinylation Reaction:

- Add the diluted Biotin-C10-NHS Ester solution to the cell suspension.
- Incubate for 30 minutes at room temperature or on ice, protected from light, with gentle mixing. Incubation on ice can help to minimize the internalization of the biotin label.

Quenching:

- To stop the reaction, add an equal volume of ice-cold Quenching Buffer (PBS with 100 mM glycine). The primary amines in glycine will react with and quench any unreacted Biotin-C10-NHS Ester.
- Incubate for 10-15 minutes on ice.

· Washing:

 Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove excess biotin reagent and quenching buffer. Centrifuge at 300-400 x g for 5 minutes for each wash.

Staining with Streptavidin:

- Resuspend the biotinylated cells in Flow Cytometry Staining Buffer.
- Add the fluorochrome-conjugated streptavidin at the manufacturer's recommended concentration.
- Incubate for 20-30 minutes on ice or at 4°C, protected from light.

Final Washes and Analysis:

Wash the cells two to three times with Flow Cytometry Staining Buffer.



 Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Protocol 2: Signal Amplification using Biotin-Tyramine (Catalyzed Reporter Deposition - CARD)

This protocol describes a method for amplifying the signal of a biotinylated primary antibody using horseradish peroxidase (HRP)-conjugated streptavidin and biotin-tyramine.[1]

Materials:

- Biotinylated primary antibody
- Streptavidin-HRP
- Biotin-Tyramine solution
- Hydrogen Peroxide (H2O2)
- · Fluorochrome-conjugated Streptavidin
- Permeabilization/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Flow Cytometry Staining Buffer

Procedure:

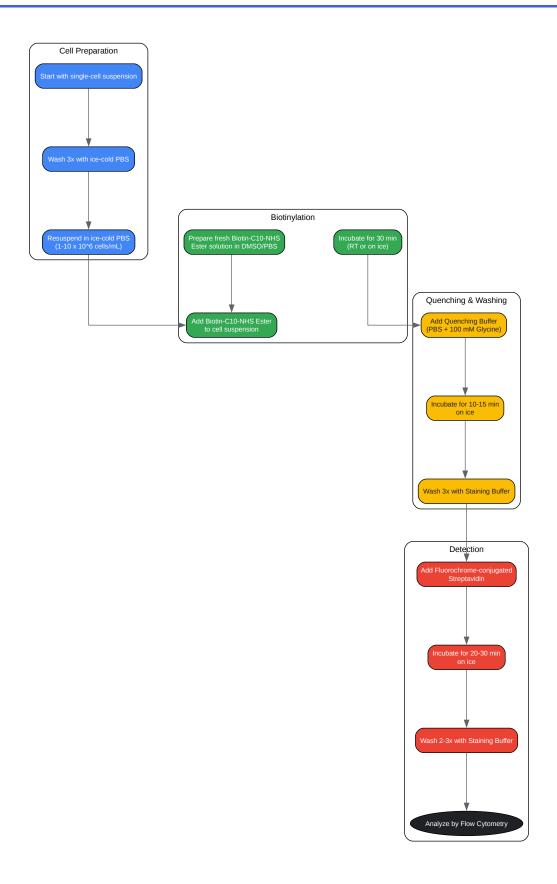
- Primary Antibody Staining:
 - Perform cell staining with your biotinylated primary antibody as per standard protocols.
- Streptavidin-HRP Incubation:
 - After washing, incubate the cells with Streptavidin-HRP (at the manufacturer's recommended dilution in Flow Cytometry Staining Buffer) for 30 minutes at room temperature.
 - Wash the cells twice with Permeabilization/Wash Buffer.



- Biotin-Tyramine Amplification:
 - Prepare the biotin-tyramine working solution by diluting the stock solution in an appropriate buffer and adding H2O2 to a final concentration of 0.003%. The optimal concentration of biotin-tyramine should be determined empirically, but a starting point of 1-10 μg/mL can be used.
 - Incubate the cells with the biotin-tyramine working solution for 5-10 minutes at room temperature.
 - Wash the cells twice with Permeabilization/Wash Buffer.
- Detection with Fluorochrome-conjugated Streptavidin:
 - Incubate the cells with a fluorochrome-conjugated streptavidin for 30 minutes at room temperature, protected from light.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Analysis:
 - Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry. A
 significant increase in fluorescence intensity should be observed compared to direct
 staining with the biotinylated primary antibody and fluorochrome-conjugated streptavidin.

Visualizations

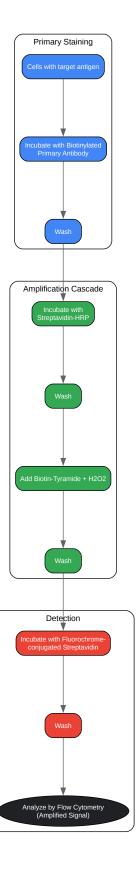




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Caption: Workflow for cell surface biotinylation using **Biotin-C10-NHS Ester** for flow cytometry analysis.





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Caption: Signal amplification workflow using Biotin-Tyramine (CARD) for flow cytometry.

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References

- 1. Signal amplification in flow cytometry using biotin tyramine PubMed [pubmed.ncbi.nlm.nih.gov]
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